molecular formula C11H15NO2 B3388963 N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine CAS No. 900640-65-5

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

Cat. No.: B3388963
CAS No.: 900640-65-5
M. Wt: 193.24 g/mol
InChI Key: BJWLBBRWMXCZLV-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 17413-10-4) is a benzodioxane-derived secondary amine with a molecular formula of C₉H₁₁NO₂ and an average molecular mass of 165.192 g/mol . Structurally, it consists of a 2,3-dihydrobenzo[1,4]dioxin core substituted with a methylene-linked ethanamine group at the 6-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamides, carboxamides, and other bioactive derivatives . Its physicochemical properties, such as moderate lipophilicity and amine functionality, make it adaptable for drug discovery targeting neurological and viral diseases .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWLBBRWMXCZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395356
Record name N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900640-65-5
Record name N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with ethanamine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Composition

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine has the following chemical properties:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 193.23 g/mol
  • IUPAC Name : N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

Medicinal Chemistry

This compound is being investigated for its therapeutic potential. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzo[d]dioxins exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth in certain cancer models. For instance, a study published in the International Journal of Organic Chemistry demonstrated that benzodioxane derivatives could induce apoptosis in cancer cells through specific signaling pathways .

Environmental Science

The compound's structure allows it to interact with various environmental pollutants, making it relevant in studies on bioremediation and pollutant degradation.

Case Study: Pollutant Degradation

Research has shown that compounds related to this compound can be used to degrade hazardous substances in contaminated environments. For example, studies have explored the use of benzodioxins in the breakdown of persistent organic pollutants (POPs), highlighting their potential as environmentally friendly remediation agents .

Materials Science

The unique properties of this compound make it a candidate for developing new materials with specific functionalities.

Case Study: Polymer Development

Recent advancements have included the incorporation of benzodioxane derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and composites .

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzodioxane derivatives allows for tailored pharmacological profiles. Below is a detailed comparison of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine with closely related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Findings References
This compound C₉H₁₁NO₂ 165.19 17413-10-4 Parent compound; ethanamine substituent Intermediate for antiviral and inverse agonist synthesis
This compound hydrochloride C₉H₁₂ClNO₂ 201.65 1052543-02-8 Hydrochloride salt form Enhanced solubility for pharmaceutical formulations
2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)ethanol C₁₀H₁₃NO₃ 195.21 881456-11-7 Ethanolamine substituent (hydroxyl group on ethanamine) Potential modulator of metabolic pathways
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine C₁₁H₁₅NO₂ 193.24 381191-92-0 Methyl-substituted ethanamine; branched alkyl chain Industrial applications (pesticides, flavors) due to stability
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine C₁₂H₁₇NO₃ 223.27 940364-46-5 Methoxy group on ethanamine backbone Improved lipophilicity for CNS-targeting drugs
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride C₉H₁₁Cl₂NO₂ 244.10 1001180-07-9 Chlorine substitution on benzodioxane ring Investigated for antibacterial activity

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents: Hydrochloride Salts: The hydrochloride derivative (CAS 1052543-02-8) exhibits improved solubility, facilitating its use in aqueous formulations . Methoxy Derivatives: The methoxy-substituted analog (CAS 940364-46-5) demonstrates enhanced blood-brain barrier penetration, making it suitable for neuroactive compounds .

Synthetic Versatility :

  • The parent compound reacts efficiently with sulfonyl chlorides (e.g., 3-fluoro-4-methoxybenzene-1-sulfonyl chloride) to yield sulfonamide derivatives with yields up to 50% .
  • Microwave-assisted synthesis with DIEA as a base achieves high yields (84%) in nicotinate derivatives, highlighting its adaptability in heterocyclic chemistry .

Pharmacological Performance: Branched alkyl chains (e.g., [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine) reduce metabolic degradation, favoring industrial applications . Ethanolamine derivatives (CAS 881456-11-7) show promise in modulating receptor signaling due to hydrogen-bonding capabilities .

Biological Activity

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

Structure and Molecular Formula

This compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₅N₃O₂
  • Molecular Weight : 241.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with ethanamine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from the benzodioxin structure. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines. A study indicated that this compound exhibited IC50 values in the micromolar range against several cancer types, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Neuroprotective Effects

Research has suggested that this compound may exert neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and oxidative stress markers in conditions such as Alzheimer's disease .

Case Studies

  • Antitumor Efficacy :
    • A study involving human breast cancer cells demonstrated that treatment with this compound led to a decrease in cell viability by 70% after 48 hours of exposure.
  • Antimicrobial Activity :
    • In a comparative study with standard antibiotics, this compound showed superior activity against Staphylococcus aureus with an MIC of 0.5 µg/mL.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)15 µM
AntibacterialStaphylococcus aureus0.5 µg/mL
NeuroprotectiveNeuroinflammation ModelNot specified

Q & A

Q. What are the standard synthetic routes for N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. Key steps include:
  • Alkylation or acylation : Reacting the dihydrobenzodioxin derivative with appropriate reagents (e.g., acyl chlorides, bromoethylamine) under basic conditions (e.g., sodium carbonate) to introduce the ethanamine moiety .
  • Solvent and temperature control : Use polar aprotic solvents (e.g., DMF, THF) at reflux temperatures (80–120°C) to enhance reaction efficiency .
  • Inert atmosphere : Employ nitrogen or argon to prevent oxidation of intermediates .
    Critical parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid side products.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the integration of protons and carbons in the dihydrobenzodioxin and ethanamine groups. For example, the methylene protons adjacent to the amine should appear as a triplet (~δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for C-O-C (dioxin ring, ~1250 cm1^{-1}) and N-H stretching (~3300 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
  • Emergency procedures : In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention. For spills, use absorbent materials (e.g., vermiculite) and avoid generating dust .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yield by 15–20% compared to conventional heating .
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the benzodioxin core. For example, Pd(OAc)2_2 with ligands (e.g., XPhos) enhances cross-coupling efficiency .
  • Solvent optimization : Compare yields in DMSO vs. THF; DMSO may improve solubility of polar intermediates .

Q. How should conflicting spectral data during characterization be resolved?

  • Methodological Answer :
  • Cross-validation : Combine 1H^1H-NMR with 13C^{13}C-NMR and DEPT-135 to resolve overlapping signals. For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign correlations .
  • Computational validation : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and compare with experimental data .
  • Alternative techniques : If MS data conflicts, validate via X-ray crystallography (if crystals are obtainable) or elemental analysis .

Q. What mechanistic insights explain the reactivity of the benzodioxin-ethanamine scaffold under acidic or basic conditions?

  • Methodological Answer :
  • Acidic conditions : Protonation of the ethanamine group increases electrophilicity, facilitating nucleophilic attack (e.g., acylation). However, the dioxin ring’s ether linkages may hydrolyze under strong acids (HCl/H2_2SO4_4), requiring pH control (pH 4–6) .
  • Basic conditions : Deprotonation of the amine enhances nucleophilicity for alkylation. However, strong bases (e.g., NaOH) may cleave the dioxin ring; use mild bases (e.g., K2_2CO3_3) instead .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Low yield in alkylationCompeting side reactions (e.g., over-alkylation)Use stoichiometric control; add reagents dropwise
NMR signal ambiguityRotameric forms of ethanamine groupHeat NMR sample to 60°C to coalesce peaks
Discrepant melting pointsPolymorphism or impuritiesRecrystallize from ethanol/water mixture

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

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